molecular formula C18H17Br4ClO3 B1585482 2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol CAS No. 40039-93-8

2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B1585482
CAS No.: 40039-93-8
M. Wt: 636.4 g/mol
InChI Key: DEGGCMXJUHYWMD-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane is a complex polymeric compound. It is synthesized from phenol derivatives and epoxides, and is known for its flame-retardant properties. This compound is widely used in various industrial applications due to its stability and effectiveness in enhancing the fire resistance of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane involves the reaction of 4,4’-(1-methylethylidene)bis(2,6-dibromophenol) with (chloromethyl)oxirane. The reaction typically occurs under controlled conditions, often in the presence of a catalyst to facilitate the polymerization process. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and subjected to controlled polymerization conditions. The process is optimized to achieve high yield and purity of the polymer. The final product is then processed into various forms, such as powders or granules, for use in different applications.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenol rings can be substituted with other functional groups.

    Addition Reactions: The epoxide groups can react with nucleophiles, leading to ring-opening and formation of new bonds.

    Cross-linking Reactions: The polymer can undergo cross-linking, enhancing its mechanical properties and thermal stability.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for addition reactions, and various catalysts for facilitating substitution and cross-linking reactions. The conditions typically involve controlled temperatures and the presence of solvents to ensure proper mixing and reaction kinetics.

Major Products Formed

The major products formed from these reactions include modified polymers with enhanced properties, such as increased flame retardancy, improved mechanical strength, and better thermal stability.

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane has a wide range of scientific research applications:

    Chemistry: Used as a flame retardant additive in various polymer matrices.

    Biology: Investigated for its potential use in biomedical applications due to its stability and biocompatibility.

    Medicine: Explored for use in drug delivery systems and medical devices.

    Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction of its brominated phenol groups with free radicals generated during combustion. This interaction helps to inhibit the propagation of flames, thereby enhancing the flame-retardant properties of the materials it is incorporated into. The epoxide groups also contribute to the cross-linking and stabilization of the polymer matrix, further improving its thermal and mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A similar compound used in the production of polycarbonate plastics and epoxy resins.

    Tetrabromobisphenol A: Another brominated phenol derivative used as a flame retardant.

    Epoxy Resins: Polymers formed from epoxide monomers, widely used in coatings and adhesives.

Uniqueness

Phenol, 4,4’-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane is unique due to its combination of brominated phenol and epoxide groups, which provide both flame retardancy and excellent mechanical properties. This makes it particularly valuable in applications where both properties are required, such as in high-performance materials and coatings.

Properties

IUPAC Name

2-(chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br4O2.C3H5ClO/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;4-1-3-2-5-3/h3-6,20-21H,1-2H3;3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGGCMXJUHYWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br4ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40039-93-8, 72318-89-9, 72318-88-8
Record name Epichlorohydrin-tetrabromobisphenol A copolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane, bromophenyl 2-oxiranylmethyl ether, styrenated
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane, bromophenyl 2-oxiranylmethyl ether
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00911501
Record name 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)--2-(chloromethyl)oxirane (1/1)
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Molecular Weight

636.4 g/mol
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Physical Description

Off-white crystalline solid; [Sigma-Aldrich MSDS]
Record name 3,5,3',5'-Tetrabromobisphenol A, epichlorohydrin polymer
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CAS No.

40039-93-8, 110120-99-5
Record name 3,5,3',5'-Tetrabromobisphenol A, epichlorohydrin polymer
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane
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Record name 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)--2-(chloromethyl)oxirane (1/1)
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Record name 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 4
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 5
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol

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